N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a tetrazole moiety substituted with a 4-fluorophenyl group. This compound is structurally characterized by its fused benzodioxane ring system, which confers rigidity, and the sulfonamide group, which is critical for hydrogen bonding and biological interactions. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and solubility .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O4S/c17-11-1-3-12(4-2-11)22-16(19-20-21-22)10-18-27(23,24)13-5-6-14-15(9-13)26-8-7-25-14/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFSPGWXEDENTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of its key intermediates:
1-(4-fluorophenyl)-1H-tetrazole-5-methanol: : This can be synthesized via a cycloaddition reaction between 4-fluorophenyl isocyanate and sodium azide.
2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride: : Prepared by reacting 2,3-dihydrobenzo[b][1,4]dioxine with chlorosulfonic acid.
These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. The reactions typically require solvents such as acetonitrile or dichloromethane, and the use of bases like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, efficient and scalable synthetic routes are crucial:
Batch synthesis: : Employing high-yielding steps with minimal purification needs.
Flow chemistry: : Utilizing continuous flow reactors to enhance reaction control and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions due to its functional groups:
Oxidation: : The sulfonamide group can undergo oxidation to form sulfonic acid derivatives.
Reduction: : The tetrazole ring can be reduced under specific conditions, affecting its electronic properties.
Substitution: : The fluorophenyl and dihydrobenzo dioxine moieties are prone to nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminium hydride for reductions. Substitution reactions often require catalysts like palladium or bases like sodium hydride.
Major Products
Oxidation products: : Sulfonic acid derivatives.
Reduction products: : Reduced tetrazole intermediates.
Substitution products: : Varied substituted phenyl and dioxine compounds.
Scientific Research Applications
This compound has shown potential in several research areas:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Studied for potential therapeutic effects, particularly in enzyme inhibition.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors. Its tetrazole ring can mimic carboxylate groups, making it a potential inhibitor for enzymes that recognize such structures. The fluorophenyl group contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide scaffold with several analogs but differs in the substituents attached to the sulfonamide nitrogen. Key comparisons include:
Key Observations :
- The tetrazole ring in the target compound replaces triazole or carboxylic acid groups in analogs, offering distinct electronic and steric properties .
Physicochemical Properties
Implications :
- Higher LogP in the target compound vs. triazole analogs may improve blood-brain barrier penetration but reduce aqueous solubility.
- The tetrazole’s metabolic stability could surpass triazole derivatives due to reduced oxidative metabolism .
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole ring is particularly notable as it enhances binding properties and may influence the compound's interaction with biological targets.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 373.4 g/mol
This compound features a tetrazole moiety, a sulfonamide group, and a benzo[d]dioxine structure, which contribute to its biological activity.
The mechanism of action for this compound involves several key interactions:
- Binding Affinity : The tetrazole ring and sulfonamide group can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity.
- Target Interaction : The fluorophenyl group may enhance the compound's binding affinity and specificity towards certain receptors or enzymes involved in various biological pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds featuring tetrazole rings often demonstrate antimicrobial properties. This is attributed to their ability to disrupt microbial cell functions.
- Anti-inflammatory Effects : Similar compounds have been reported to suppress the production of inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in various models of inflammation . This suggests that this compound may also possess anti-inflammatory properties.
- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes critical for cellular function.
Case Studies
Several studies have explored the biological activity of similar compounds:
- In vitro Studies : A series of naphthalene sulfonamide derivatives were evaluated for their inhibitory effects on various enzymes. Compounds with similar structural features showed IC values in the nanomolar range against targets like Keap1-Nrf2 protein-protein interactions .
- In vivo Models : In animal models, compounds with tetrazole rings have demonstrated significant reductions in inflammatory markers, indicating potential therapeutic applications in conditions like arthritis or chronic inflammation .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
